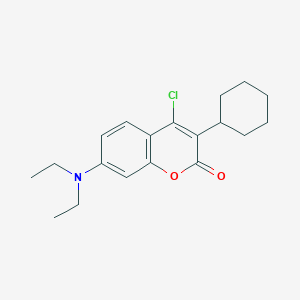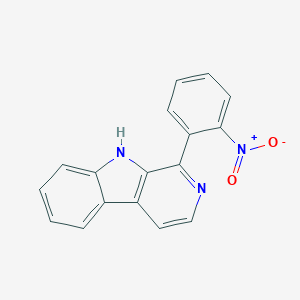![molecular formula C10H12N4OS B243192 5,7-Dimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B243192.png)
5,7-Dimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a chemical compound that belongs to the pyrazolopyrimidine family. This compound has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 5,7-Dimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins. It has been shown to inhibit the activity of protein kinases, which are involved in various cellular processes, including cell growth and division. It may also inhibit the activity of other enzymes involved in cellular signaling pathways.
Biochemical and Physiological Effects:
5,7-Dimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
5,7-Dimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has several advantages for lab experiments. It is easy to synthesize and yields high-quality product. It is also stable and has a long shelf life. However, it has some limitations. It is relatively expensive compared to other compounds used in lab experiments. It also has limited solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 5,7-Dimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide. One direction is the development of new drugs based on this compound for the treatment of various diseases, including cancer and infectious diseases. Another direction is the study of the mechanism of action of this compound to better understand its effects on cellular processes. Further research is also needed to optimize the synthesis method of this compound and to explore its potential applications in other fields of scientific research.
Méthodes De Synthèse
The synthesis method of 5,7-Dimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves the reaction of 2-amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine with methylthioacetic acid followed by acetylation with acetic anhydride. This reaction produces 5,7-Dimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide as the final product. This synthesis method is efficient and yields high-quality product.
Applications De Recherche Scientifique
5,7-Dimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has potential applications in various fields of scientific research. In medicinal chemistry, this compound can be used as a lead compound for the development of new drugs for the treatment of various diseases. In biochemistry, it can be used as a tool for studying the function of enzymes and proteins. In pharmacology, it can be used as a drug target for the development of new drugs.
Propriétés
Formule moléculaire |
C10H12N4OS |
|---|---|
Poids moléculaire |
236.3 g/mol |
Nom IUPAC |
5,7-dimethyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C10H12N4OS/c1-5-4-6(2)14-9(12-5)7(8(11)15)10(13-14)16-3/h4H,1-3H3,(H2,11,15) |
Clé InChI |
RJARVYJWFYKDKZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C(C(=NN12)SC)C(=O)N)C |
SMILES canonique |
CC1=CC(=NC2=C(C(=NN12)SC)C(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,5-dimethyl-4-[(2E)-2-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)hydrazinyl]-2-phenylpyrazol-3-one](/img/structure/B243109.png)
![1-[(Z)-1-chloro-1-nitrosoprop-1-en-2-yl]-2-phenylhydrazine](/img/structure/B243112.png)
![2-Cyano-3-[3-(methoxymethyl)-2,4,6-trimethylphenyl]-2-propenethioamide](/img/structure/B243113.png)
![3-(4-Bromo-phenyl)-2-[2-(4-nitro-phenyl)-vinyl]-3H-quinazolin-4-one](/img/structure/B243114.png)
![[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetonitrile](/img/structure/B243115.png)

![2,4-Diaminopyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B243120.png)


![N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine](/img/structure/B243147.png)
![6-(4-chlorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243153.png)
![6-(4-methoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243156.png)
![6-(2,3-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243157.png)
